molecular formula C10H13N3O4 B168906 tert-Butyl (5-nitropyridin-2-yl)carbamate CAS No. 161117-88-0

tert-Butyl (5-nitropyridin-2-yl)carbamate

Cat. No. B168906
M. Wt: 239.23 g/mol
InChI Key: WIRMJKZHSYNQDD-UHFFFAOYSA-N
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Description

“tert-Butyl (5-nitropyridin-2-yl)carbamate” is a chemical compound . It is also known as a carbamate derivative . The empirical formula of this compound is C12H17N3O4S and it has a molecular weight of 299.35 .


Synthesis Analysis

The synthesis of carbamates, including “tert-Butyl (5-nitropyridin-2-yl)carbamate”, can be achieved through various methods. One common method involves the amination or rearrangement of carbamates . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-nitropyridin-2-yl)carbamate” can be represented by the SMILES string [O-]N+©C)=O)N=C1)=O . This compound belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .

Scientific Research Applications

Synthesis Techniques and Building Blocks

  • Microwave-Assisted Synthesis: A novel approach using microwave irradiation for synthesizing tert-Butyl (5-nitropyridin-2-yl)carbamate and similar compounds has been developed. This method results in novel nitrogen-containing scaffolds, indicating its utility in creating diverse molecular structures (Henry, Haupt, & Turner, 2009).

Crystal Structures and Hydrogen Bonds

  • Isomorphous Crystal Structures: Research on tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, structurally related to tert-Butyl (5-nitropyridin-2-yl)carbamate, shows molecules linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, involving the same carbonyl group (Baillargeon et al., 2017).

Synthetic Routes and Molecular Structure

  • Preparation of Substituted Imidazo[4,5-c]pyridin-2-ones: A synthetic route to 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine, protected as alkyl carbamates, highlights the structural versatility and potential applications of these compounds in chemical synthesis (Bakke, Gautun, & Svensen, 2003).

Molecular Interactions and Chemical Properties

  • Interplay of Strong and Weak Hydrogen Bonds: Research on tert-butyl carbamate derivatives, closely related to tert-Butyl (5-nitropyridin-2-yl)carbamate, reveals an intricate balance of strong and weak hydrogen bonds, highlighting the importance of molecular interactions in determining the properties of these compounds (Das et al., 2016).

Applications in Magnetic Materials

  • Strong Ferromagnetic Exchange Couplings: A study on 2,2'-bipyridin-6-yl tert-butyl nitroxide, related to tert-Butyl (5-nitropyridin-2-yl)carbamate, in copper(II) and nickel(II) complexes revealed strong ferromagnetic exchange couplings, indicating potential applications in the field of magnetic materials (Osanai, Okazawa, Nogami, & Ishida, 2006).

properties

IUPAC Name

tert-butyl N-(5-nitropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMJKZHSYNQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453928
Record name tert-Butyl (5-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-nitropyridin-2-yl)carbamate

CAS RN

161117-88-0
Record name tert-Butyl (5-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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